An In-depth Technical Guide to N-(2,6-Dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2)
An In-depth Technical Guide to N-(2,6-Dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)-N-phenylacetamide is a chemical compound with the CAS number 84803-53-2.[1][2] Structurally, it is characterized by an acetamide group linking a phenyl group and a 2,6-dichlorophenyl group. This molecule is of interest in medicinal chemistry and drug development as it is recognized as an impurity of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3] Understanding the properties and synthesis of this compound is crucial for the quality control and safety assessment of Diclofenac-related pharmaceuticals.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of N-(2,6-Dichlorophenyl)-N-phenylacetamide is fundamental for its handling, analysis, and formulation.
| Property | Value | Source |
| CAS Number | 84803-53-2 | [1][2][4] |
| Molecular Formula | C14H11Cl2NO | [1][2][4] |
| Molecular Weight | 280.15 g/mol | [2] |
| IUPAC Name | N-(2,6-dichlorophenyl)-N-phenylacetamide | [4] |
| Synonyms | N-Acetyl-2,6-dichlorodiphenylamine, N-Acetyl-N-phenyl-2,6-dichloroaniline | [3][4] |
| LogP | 3.32 | [2] |
Molecular Structure and Visualization
The molecular structure of N-(2,6-Dichlorophenyl)-N-phenylacetamide is central to its chemical behavior and biological activity. The presence of the dichlorinated phenyl ring significantly influences its steric and electronic properties.
Caption: 2D molecular structure of N-(2,6-Dichlorophenyl)-N-phenylacetamide.
Synthesis and Analysis
Synthesis
N-(2,6-Dichlorophenyl)-N-phenylacetamide is primarily known as a synthetic intermediate. One of its key roles is in the synthesis of Diclofenac and its derivatives. For instance, the related compound 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is used to prepare 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives which have shown cytotoxic activity in colon cancer cell lines.[5]
A general synthetic approach involves the acylation of N-(2,6-dichlorophenyl)aniline. A related patent describes the preparation of the similar N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, which is an intermediate for Diclofenac synthesis.[6] This process involves the reaction of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride.[6]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of N-(2,6-Dichlorophenyl)-N-phenylacetamide. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[2] For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid.[2] This method is scalable and can be adapted for preparative separation to isolate impurities.[2]
A comprehensive characterization of related compounds, such as 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, typically includes a full analytical data package with a Certificate of Analysis (CoA).[7] This package often contains:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
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High-Performance Liquid Chromatography (HPLC) data
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Infrared Spectroscopy (IR)[7]
Applications in Research and Drug Development
The primary significance of N-(2,6-Dichlorophenyl)-N-phenylacetamide in the pharmaceutical industry is as a process-related impurity in the manufacturing of Diclofenac.[3] As such, its synthesis and characterization are vital for impurity profiling and ensuring the safety and efficacy of the final drug product.
The structurally similar compound, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, serves as an intermediate in the synthesis of labeled Diclofenac-13C6, which is used as a standard in analytical and metabolic studies.[5] Furthermore, derivatives of this chemical class are explored for their potential biological activities. For example, some phenylacetamide derivatives have been investigated as potential antidepressant agents.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2,6-Dichlorophenyl)-N-phenylacetamide is classified as harmful if swallowed.[4]
Precautionary Statements:
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P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
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P501: Dispose of contents/container in accordance with local regulations.[4]
Researchers and laboratory personnel should consult the material safety data sheet (MSDS) for detailed safety and handling information before working with this compound.
References
-
N-(2,6-dichlorophenyl)-N-phenylacetamide — Chemical Substance Information - NextSDS. Available from: [Link]
-
N-(2,6-Dichlorophenyl)-N-phenylacetamide | SIELC Technologies. Available from: [Link]
-
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide - SynThink. Available from: [Link]
-
N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H11Cl2NO | CID 5743866 - PubChem. Available from: [Link]
- CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents.
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available from: [Link]
- WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents.
Sources
- 1. nextsds.com [nextsds.com]
- 2. N-(2,6-Dichlorophenyl)-N-phenylacetamide | SIELC Technologies [sielc.com]
- 3. N-(2,6-dichlorophenyl)-N-phenylacetamide | 84803-53-2 [chemicalbook.com]
- 4. N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H11Cl2NO | CID 5743866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]
- 6. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
